

# Structural Analysis of 2-Chloro-1-(4-chlorophenyl)ethanol

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## Compound of Interest

Compound Name: 2-Chloro-1-(4-chlorophenyl)ethanol

CAS No.: 6378-66-1

Cat. No.: B1345576

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## Executive Technical Summary

Compound Identity: **2-Chloro-1-(4-chlorophenyl)ethanol** CAS Registry Number: 6378-66-1  
Molecular Formula:  $C_8H_8Cl_2O$  Molecular Weight: 191.05 g/mol [1][2]

This guide details the structural characterization of **2-Chloro-1-(4-chlorophenyl)ethanol**, a vicinal chlorohydrin serving as a pivotal intermediate in the synthesis of imidazole-based antifungal agents and agrochemicals. Its structure features a secondary alcohol adjacent to a chloromethyl group, creating a stereogenic center at the C1 position.

The analysis prioritizes the differentiation of this compound from its structural isomers (e.g., 2-(4-chlorophenyl)ethanol) and the quantification of its enantiomeric purity, which is decisive for the biological activity of downstream pharmaceutical products.[3][4]

## Molecular Architecture & Stereochemistry[1]

The molecule consists of a para-chlorophenyl ring attached to a 2-chloro-1-hydroxyethyl tail.[1] The presence of two chlorine atoms—one aryl and one alkyl—imparts distinct isotopic signatures and reactivity profiles.

## Stereogenic Center

The C1 carbon is chiral.[1] In drug development, the specific enantiomer (typically R or S) dictates potency.[1]

- Configuration: The absolute configuration is determined by the spatial arrangement of the -OH, -CH<sub>2</sub>Cl, and -Ar groups.[1]
- Conformation: Intramolecular hydrogen bonding between the hydroxyl proton and the alkyl chlorine (OH...Cl) can stabilize specific gauche conformations in non-polar solvents, influencing NMR coupling constants.

## Isotopic Signature

The presence of two chlorine atoms results in a characteristic mass spectral isotope pattern:

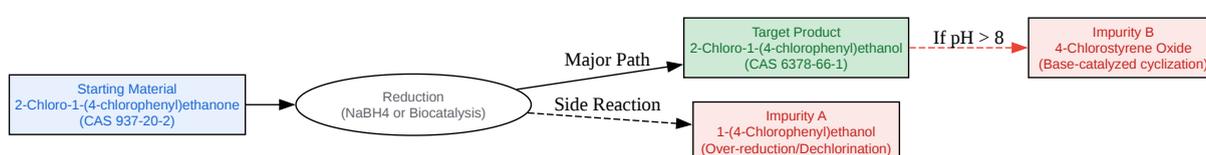
- M+ (190): ~100% relative abundance (<sup>35</sup>Cl/<sup>35</sup>Cl)[1]
- M+2 (192): ~64% relative abundance (<sup>35</sup>Cl/<sup>33</sup>Cl)[1]
- M+4 (194): ~10% relative abundance (<sup>37</sup>Cl/<sup>37</sup>Cl)[1]

## Synthetic Context & Impurity Logic

Understanding the synthesis is prerequisite to effective structural analysis.[1] The compound is typically generated via the reduction of 2-chloro-1-(4-chlorophenyl)ethanone (CAS 937-20-2).

## Reaction Pathway & Impurities

The following diagram illustrates the synthesis and potential impurity landscape.



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Figure 1: Synthetic pathway and critical impurity genesis.[4] High pH during workup risks epoxide formation.

## Spectroscopic Characterization (The "Fingerprint") Nuclear Magnetic Resonance (NMR)

The  $^1\text{H}$  NMR spectrum is defined by the ABX spin system of the chlorohydrin tail (-CH(OH)-CH<sub>2</sub>Cl).

Table 1: Predicted  $^1\text{H}$  NMR Shifts (CDCl<sub>3</sub>, 400 MHz)

Moiety	Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling / Structural Note
Ar-H (ortho)	7.35 – 7.40	Doublet (d)	2H	AA'BB' system characteristic of p-substitution.[1]
Ar-H (meta)	7.28 – 7.33	Doublet (d)	2H	Overlap possible depending on solvent.[1]
CH-OH	4.85 – 4.95	dd or ddd	1H	The "X" part of the ABX system. [1] Coupled to CH <sub>2</sub> and OH.[1]
CH <sub>2</sub> -Cl	3.60 – 3.75	Multiplet	2H	Diastereotopic protons (AB part).[1] Distinct chemical shifts due to chirality. [1]
-OH	2.50 – 3.00	Broad s/d	1H	Shift varies with concentration and H-bonding.

#### <sup>13</sup>C NMR Key Signals:

- C-OH (Methine): ~73-74 ppm.[5]
- C-Cl (Methylene): ~50-51 ppm.[5]
- Aromatic C-Cl: ~134 ppm (quaternary).[1]

## Mass Spectrometry (GC-MS)[1]

- Ionization: Electron Impact (EI, 70 eV).[1]

- Base Peak: m/z 139/141 (Loss of -CH<sub>2</sub>Cl group, forming the stable 4-chlorobenzyl cation).
- Molecular Ion: m/z 190/192/194 (Distinctive 9:6:1 cluster).[1]

## Infrared Spectroscopy (FT-IR)

- O-H Stretch: 3300–3400 cm<sup>-1</sup> (Broad, strong).[1]
- C-Cl Stretch: 600–800 cm<sup>-1</sup> (Strong bands, often split due to alkyl vs. aryl Cl).[1]
- Aromatic C=C: 1490, 1600 cm<sup>-1</sup>. [6]

## Analytical Protocols

### Protocol A: Enantiomeric Purity by Chiral HPLC

Because the compound is a chlorohydrin, standard C18 columns cannot separate the enantiomers.[1] A polysaccharide-based chiral stationary phase is required.[1]

Method Parameters:

- Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)).[1]
- Dimensions: 250 mm x 4.6 mm, 5 μm particle size.[1]
- Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 220 nm (Absorption of chlorobenzene moiety).
- Temperature: 25°C.

Self-Validating Check:

- Inject the racemic starting material or a racemate standard first.[1]
- Ensure resolution (R<sub>s</sub>) > 1.5 between the R and S peaks.[3]

- If peaks merge, lower Isopropanol content to 95:5.[1]

## Protocol B: Chemical Purity by GC-FID

Gas Chromatography is preferred for chemical purity due to the volatility of the chlorohydrin.

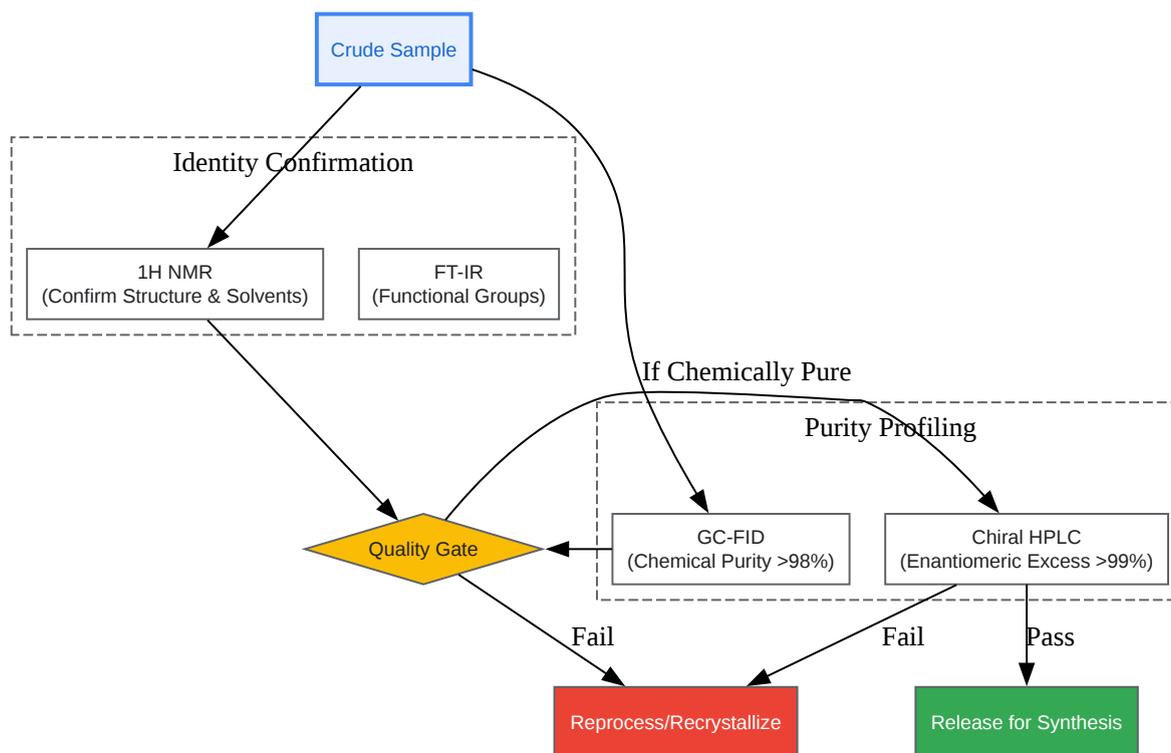
- Inlet: Split mode (20:1), 250°C.
- Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1]
- Carrier Gas: Helium @ 1.2 mL/min.[1]
- Oven Program:
  - Hold 50°C for 2 min.
  - Ramp 15°C/min to 280°C.
  - Hold 5 min.
- Detection: FID @ 300°C.

Data Interpretation:

- RT ~ 8-10 min: Target Alcohol.
- RT < Target: Ketone precursor (lower polarity).[1]
- RT > Target: Dimeric ether impurities (if harsh acidic workup was used).

## Workflow Visualization

The following diagram outlines the logical flow for full structural release of a batch.



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Figure 2: Analytical decision matrix for validating **2-Chloro-1-(4-chlorophenyl)ethanol** batches.

## References

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